molecular formula C6H8INO B6197883 4-iodo-5-(propan-2-yl)-1,2-oxazole CAS No. 2758002-02-5

4-iodo-5-(propan-2-yl)-1,2-oxazole

Cat. No.: B6197883
CAS No.: 2758002-02-5
M. Wt: 237
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Description

4-iodo-5-(propan-2-yl)-1,2-oxazole is a high-purity, substituted isoxazole derivative supplied for research and development purposes. With the molecular formula C6H8INO, this compound features an iodine atom at the 4-position of the heterocyclic ring, making it a versatile and valuable building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions. The iodine atom acts as an excellent leaving group, enabling efficient functionalization of the isoxazole core to create more complex molecular architectures . Isoxazole derivatives are prominent scaffolds in medicinal chemistry due to their broad biological activity and presence in pharmacologically active compounds . Research into structurally similar compounds has demonstrated potential in various therapeutic areas, including as anticancer agents that may act through mechanisms such as tubulin inhibition, apoptosis induction, and protein kinase inhibition . Furthermore, the isoxazole ring system is known for its bioisosteric properties, often contributing to improved bioavailability and metabolic stability in drug candidates . This reagent is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material adhering to all applicable laboratory safety protocols.

Properties

CAS No.

2758002-02-5

Molecular Formula

C6H8INO

Molecular Weight

237

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Iodo 5 Propan 2 Yl 1,2 Oxazole and Analogues

General Approaches to 1,2-Oxazole Ring System Construction

The formation of the 1,2-oxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, can be achieved through various synthetic transformations. Key strategies include cycloaddition reactions, cyclizations mediated by hypervalent iodine, and other specialized methods.

Hypervalent Iodine-Mediated Cyclization Reactions

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, offering mild and efficient pathways for the construction of heterocyclic systems. rsc.orgumn.eduescholarship.org In the context of isoxazole (B147169) synthesis, these reagents are instrumental in the in situ generation of nitrile oxides from aldoximes, which then undergo 1,3-dipolar cycloaddition with alkynes. rsc.orgscispace.com This method is characterized by its high regioselectivity, often leading to 3,5-disubstituted isoxazoles with high yields. rsc.orgscispace.com

The general mechanism involves the oxidation of an aldoxime by a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA), to generate a highly reactive nitrile oxide intermediate. This intermediate then readily reacts with a suitable alkyne dipolarophile to furnish the isoxazole ring. scispace.comrsc.org The reaction conditions are typically mild, and the use of aqueous surfactant media has also been explored to enhance the efficiency and environmental friendliness of the process. escholarship.org

A notable advantage of this methodology is the near-instantaneous formation of the nitrile oxide, which can lead to very high reaction rates, especially with strained or cyclic alkynes. scispace.com The choice of the hypervalent iodine reagent and reaction conditions can be optimized to achieve excellent yields, often within a short timeframe. scispace.com

Table 1: Examples of Hypervalent Iodine-Mediated Isoxazole Synthesis

Aldoxime ReactantAlkyne ReactantHypervalent Iodine ReagentSolventYield (%)Reference
p-MethylbenzaldoximePhenylacetylenePIFADichloromethane90 scispace.com
Benzaldehyde oxime1-OctynePIDA/TFA (cat.)Dichloromethane50 scispace.com
Various aldoximesVarious alkynesPIDAAqueous TPGS-750-MGood escholarship.org
Various aldoximesVarious alkynesIodobenzene/m-CPBA/p-TsOHDichloromethaneup to 94 mdpi.com

Van Leusen Oxazole (B20620) Synthesis and Related Isocyanide-Based Methodologies

The Van Leusen oxazole synthesis is a well-established and versatile method for the formation of the oxazole ring system. nrochemistry.comorganic-chemistry.orgwikipedia.org It typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. organic-chemistry.orgnih.gov This reaction proceeds through a [3+2] cycloaddition mechanism to form a 5-substituted 1,3-oxazole. nih.gov

It is crucial to note that the Van Leusen synthesis and its variations are methodologies for the construction of 1,3-oxazoles , not the 1,2-oxazole (isoxazole) scaffold present in the target compound, 4-iodo-5-(propan-2-yl)-1,2-oxazole. nrochemistry.comorganic-chemistry.orgwikipedia.org Therefore, this synthetic approach is not applicable for the direct synthesis of the target compound's core heterocyclic system.

Oxidative Cycloaddition Reactions for Oxazole Scaffolds

Oxidative cycloaddition reactions provide another effective route to isoxazole derivatives. A prominent example is the 1,3-dipolar cycloaddition of nitrile oxides, generated in situ from various precursors, with alkynes. rsc.orgresearchgate.net The generation of the nitrile oxide can be achieved through the oxidation of aldoximes, as discussed in the context of hypervalent iodine reagents, but also through other oxidative methods. nih.gov

For instance, tert-butyl nitrite (B80452) (TBN) can be employed as a non-metallic radical initiator and a source of the N-O fragment in the synthesis of isoxazole-fused polycyclic structures from alkenyl/alkynyl-substituted aryl methyl ketones. mdpi.com This approach involves a Csp3–H bond radical nitrile oxidation followed by intramolecular cycloaddition. mdpi.com

The intramolecular version of the nitrile oxide cycloaddition is a powerful strategy for constructing fused bicyclic isoxazole systems. nih.gov These reactions are often efficient and provide access to structurally complex molecules from readily available starting materials. mdpi.comnih.gov

Table 2: Examples of Oxidative Cycloaddition for Isoxazole Synthesis

Starting Material(s)ReagentsProduct TypeYield (%)Reference
Aldoximes and Terminal AlkynesHypervalent Iodine Reagents3,5-Disubstituted IsoxazolesHigh rsc.org
Alkenyl/Alkynyl-substituted Aryl Methyl Ketonestert-Butyl Nitrite (TBN)Isoxazole-fused Oxacyclic KetonesGood mdpi.com
Alkyne- or Alkene-tethered AldoximesHypervalent Iodine(III) speciesFused Isoxazole Derivativesup to 94 mdpi.com
β,β-dihalo peroxides and sodium azideDABCOMultisubstituted IsoxazolesGood researchgate.net

Photochemical and Metal-Catalyzed Routes to Oxazoles

Both photochemical and metal-catalyzed reactions have been successfully employed for the synthesis of isoxazoles. Photochemical methods often involve the rearrangement of other heterocyclic systems. vapourtec.comnih.govacs.org For example, the photoisomerization of isoxazoles can lead to the formation of oxazoles, proceeding through a highly reactive ketenimine intermediate. nih.govacs.org While this demonstrates the utility of photochemistry in manipulating the isoxazole core, it is more of a transformation of a pre-existing isoxazole rather than a de novo synthesis. Continuous flow photochemical methods have also been developed for isoxazole synthesis. researchgate.net

Transition-metal catalysis offers a diverse and powerful toolkit for isoxazole synthesis. rsc.org Various metals, including iron, gold, and copper, have been shown to catalyze the formation of the isoxazole ring from a range of starting materials. acs.orgacs.orgrsc.org For instance, iron(III) nitrate (B79036) can mediate the synthesis of isoxazoles from alkynes, acting as both a nitration and cyclization reagent. acs.org Gold(III) catalysts can facilitate the one-pot synthesis of isoxazoles from terminal alkynes and nitric acid. acs.org These metal-catalyzed reactions often provide access to substituted isoxazoles with good to excellent yields and can exhibit high regioselectivity. rsc.org

Regioselective Introduction of the 4-Iodo Moiety

Once the 5-(propan-2-yl)-1,2-oxazole core is assembled, the next critical step is the regioselective introduction of the iodine atom at the C4 position. Direct iodination strategies are often preferred for their atom economy and operational simplicity.

Direct Iodination Strategies on Oxazole Nuclei

The direct iodination of the isoxazole ring at the C4 position can be achieved through electrophilic aromatic substitution. The reactivity of the isoxazole ring towards electrophiles generally favors substitution at the C4 position. reddit.com A common and effective method for this transformation is the use of N-iodosuccinimide (NIS) in the presence of a strong acid, such as trifluoroacetic acid (TFA). beilstein-journals.org This reagent system provides a potent source of electrophilic iodine (I+), which readily attacks the electron-rich C4 position of the isoxazole ring.

This method has been successfully applied to the synthesis of 4-iodoisoxazoles, which are valuable intermediates for further functionalization, for example, through Suzuki coupling reactions. beilstein-journals.org The reaction conditions are typically mild, and the yields are often high.

Another approach for direct iodination involves the use of elemental iodine activated by an oxidizing agent. For instance, the combination of iodine and Selectfluor™ has been used for the progressive iodination of sterically hindered alkyl-substituted benzenes, and similar principles could be applied to heterocyclic systems. organic-chemistry.org The choice of iodinating agent and reaction conditions is crucial for achieving high regioselectivity and avoiding side reactions, such as poly-iodination. beilstein-journals.org

Table 3: Reagents for Direct Iodination of Isoxazoles at the C4-Position

Iodinating Reagent SystemSubstrate ExampleProductNotesReference
NIS/TFA3,5-Disubstituted Isoxazoles4-Iodo-3,5-disubstituted IsoxazolesEffective for preparing 4-iodoisoxazoles for further transformations. beilstein-journals.org

Precursor Functionalization and Ring-Closing Approaches

The formation of the isoxazole ring is the cornerstone of the synthesis. Two primary strategies dominate the landscape for constructing 3,4,5-trisubstituted isoxazoles: the electrophilic cyclization of functionalized acyclic precursors and the [3+2] cycloaddition of nitrile oxides with alkynes.

One of the most effective methods involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.gov This process begins with the functionalization of a suitable ynone precursor, which is reacted with methoxylamine hydrochloride to form the O-methyl oxime. nih.gov This precursor is then treated with an electrophilic halogen source, such as iodine monochloride (ICl), which induces a cyclization reaction to directly and efficiently form the 4-iodoisoxazole (B1321973) ring system in moderate to excellent yields. nih.govresearchgate.net A similar approach utilizes N-iodosuccinimide (NIS) in place of ICl. researchgate.net

The second major pathway is the [3+2] cycloaddition reaction, a powerful tool for forming five-membered heterocycles. nih.gov In this approach, a nitrile oxide, typically generated in situ from an aldoxime or hydroximoyl chloride, reacts with a dipolarophile—in this case, an alkyne. nih.govrsc.org For the synthesis of a 5-substituted isoxazole, a terminal alkyne is commonly used. nih.gov The reaction can be promoted by various catalysts, including copper, or proceed under thermal or microwave conditions. nih.govorganic-chemistry.org While highly versatile, achieving high regioselectivity can be a challenge and often depends on the specific substrates and reaction conditions employed. nih.gov

Table 1: Comparison of Primary Ring-Closing Strategies for 4-Haloisoxazole Synthesis

Strategy Key Precursors Key Reagents Primary Outcome References
Electrophilic Cyclization 2-Alkyn-1-one O-methyl oximes ICl, I₂, NIS High regioselectivity for 4-haloisoxazoles. Good to excellent yields. nih.govresearchgate.netresearchgate.net
[3+2] Cycloaddition Aldoximes (or hydroximoyl chlorides), Alkynes Oxidants (e.g., NaOCl), Bases (e.g., Et₃N), or Catalysts (e.g., Cu(I)) Forms isoxazole ring; regioselectivity can be variable. nih.govnih.govorganic-chemistry.org
One-Pot Reaction Terminal alkynes, Aldehydes, Hydroxylamine (B1172632) n-BuLi, I₂ Good yields with high regioselectivity for 3,5-disubstituted isoxazoles. nih.govorganic-chemistry.org

Control of Regioselectivity at the C-4 Position

Achieving the specific placement of the iodine atom at the C-4 position is critical. The choice of synthetic strategy is the primary determinant of regiochemical control.

The electrophilic cyclization of 2-alkyn-1-one O-methyl oximes using reagents like iodine monochloride (ICl) is exceptionally effective for this purpose. nih.govresearchgate.net The mechanism of this reaction inherently directs the iodine to the C-4 position, providing the desired 4-iodoisoxazole with high regioselectivity. researchgate.net This method avoids the formation of other regioisomers, which can be a significant issue in other synthetic approaches.

An alternative regioselective method is the iodination of a pre-formed isoxazole ring that has a directing group at the C-4 position. For instance, a 5-(propan-2-yl)isoxazole-4-carboxylic acid can be synthesized first. Subsequently, a halodecarboxylation reaction using an electrophilic iodine source like N-iodosuccinimide (NIS) in the presence of a base can replace the carboxylic acid group with an iodine atom, yielding the C-4 iodo product exclusively. nih.gov Similarly, direct iodination of some 3,5-disubstituted isoxazoles can be achieved with reagents like N-iodosuccinimide and trifluoroacetic acid (NIS/TFA). nih.gov

Incorporation of the 5-(Propan-2-yl) Substituent

The introduction of the isopropyl group at the C-5 position is a fundamental step that is typically accomplished through the careful selection of starting materials.

Synthetic Routes for Alkyl Chain Attachment at C-5

The most direct method for incorporating the 5-isopropyl group is to begin the synthesis with a precursor that already contains this moiety. The identity of this precursor depends on the chosen ring-forming strategy.

In the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, the starting ynone would need to possess the isopropyl group. Specifically, the synthesis would commence with a ketone like methyl isopropyl ketone, which would be elaborated into the required 2-alkyn-1-one precursor bearing the isopropyl group destined for the C-5 position of the isoxazole. nih.gov

For the [3+2] cycloaddition pathway, the isopropyl group would be a substituent on the alkyne component. The reaction of a suitable nitrile oxide with 3-methyl-1-butyne (B31179) would regioselectively (under appropriate conditions) place the isopropyl group at the C-5 position of the resulting isoxazole ring. nih.govorganic-chemistry.org

Another classical method, the reaction of hydroxylamine with a 1,3-dicarbonyl compound, would require a diketone containing the isopropyl group at the appropriate position to ensure its placement at C-5 of the final product. youtube.com

Stereochemical Considerations in Substituted Oxazole Synthesis

While the target compound, this compound, is achiral, stereochemical considerations are paramount in the synthesis of many substituted isoxazole and isoxazoline (B3343090) analogues. mdpi.com The principles of stereocontrol are crucial when chiral substituents are present or when the reaction itself creates new stereocenters, as is common in the synthesis of the non-aromatic 4,5-dihydroisoxazole (isoxazoline) ring system. nuph.edu.ua

For example, in [3+2] cycloaddition reactions forming isoxazolines, the stereochemistry of the alkene dipolarophile can be transferred to the product. Concerted cycloaddition mechanisms often result in stereospecific outcomes. mdpi.com In other cases, the synthesis of chiral isoxazolines has been achieved with stereospecificity through intramolecular nucleophilic substitution, where the configuration of a chiral center in the starting material dictates the stereochemistry of the newly formed ring. However, some cycloaddition reactions are found to be regioselective but not stereoselective, leading to a mixture of stereoisomers. nuph.edu.ua Therefore, the choice of reaction and catalyst is critical when stereochemically defined isoxazole-type structures are desired.

Optimization and Scalability of Synthetic Procedures

Moving a synthetic route from laboratory-scale discovery to larger-scale production necessitates a focus on optimization to improve efficiency, yield, and sustainability.

Enhanced Reaction Efficiency and Yields

Several strategies can be employed to enhance the efficiency of synthesizing 4-iodo-5-alkyl-isoxazoles. The ICl-induced cyclization of 2-alkyn-1-one O-methyl oximes has been reported to provide nearly quantitative yields for certain substrates and has been successfully scaled up to multi-gram preparations without a loss in yield, demonstrating its robustness. nih.gov

Further optimization can be achieved by modifying reaction conditions:

Catalysis: The use of catalysts, such as AuCl₃ or Cu(I) salts, can significantly improve reaction rates and regioselectivity in certain isoxazole syntheses, particularly in [3+2] cycloadditions. organic-chemistry.org

Energy Sources: Alternative energy sources like microwave irradiation have been shown to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov

Green Chemistry Approaches: The development of syntheses in environmentally benign solvents, such as water, represents a significant advance. nih.govnih.gov For instance, performing [3+2] cycloadditions in an aqueous medium at room temperature can dramatically shorten reaction times from many hours to just one or two. nih.gov

Table 2: Examples of Optimization Strategies for Isoxazole Synthesis

Strategy Example Application Improvement References
Process Scale-Up ICl-induced cyclization of an O-methyl oxime Multi-gram scale achieved with no loss in yield. nih.gov
Catalyst Choice AuCl₃-catalyzed cycloisomerization of α,β-acetylenic oximes Very good yields under moderate reaction conditions. organic-chemistry.org
Solvent Choice [3+2] cycloaddition in 95% water Reaction time reduced to 1-2 hours at room temperature. nih.gov
Reaction Conditions One-pot synthesis of isoxazol-5-ones Use of g-C₃N₄·OH nanocomposite catalyst in water at room temperature. nih.gov

Development of Sustainable Synthetic Protocols

The development of environmentally friendly strategies for the synthesis of organic compounds is a cornerstone of modern synthetic chemistry. niist.res.in In the context of this compound and its analogues, there is a growing emphasis on creating sustainable synthetic protocols that minimize environmental impact. niist.res.inijbpas.com These "green" approaches focus on several key areas, including the use of eco-friendly solvents, energy-efficient reaction conditions, and the development of catalytic systems that reduce waste and avoid hazardous reagents. niist.res.inpreprints.org

Traditional methods for the synthesis of isoxazole derivatives often involve the use of toxic solvents and harsh reaction conditions, which can be detrimental to the environment. niist.res.in In response, researchers have explored a variety of greener alternatives. These include the use of aqueous media, ionic liquids, and deep eutectic solvents, which are more environmentally benign than conventional organic solvents. nih.gov

One of the most promising areas in the development of sustainable synthetic protocols is the use of alternative energy sources to drive chemical reactions. Microwave irradiation and ultrasonic-induced synthesis have emerged as powerful tools for the synthesis of isoxazole analogues. niist.res.inpreprints.org These methods often lead to significantly shorter reaction times, higher yields, and improved product selectivity compared to traditional heating methods. nih.govresearchgate.net The use of microwave radiation, in particular, has been shown to enhance the rate of reaction, leading to high selectivity and improved product yields. nih.gov

Furthermore, the development of novel catalytic systems is a key aspect of sustainable isoxazole synthesis. Researchers have investigated the use of various catalysts to improve the efficiency and environmental profile of these reactions. For example, the use of a modified β-cyclodextrin as a catalyst has been reported for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones, highlighting the potential for biocatalysis and green catalyst design in this area.

The principles of green chemistry, such as atom economy, the use of safer solvents and chemicals, and the reduction of energy consumption, are central to the development of sustainable protocols for the synthesis of this compound and its analogues. researchgate.net By embracing these principles, chemists can develop synthetic routes that are not only efficient and effective but also environmentally responsible.

The following table provides an overview of various sustainable approaches that have been applied to the synthesis of isoxazole analogues and could be adapted for the synthesis of this compound.

Sustainable ApproachDescriptionPotential Advantages
Microwave-Assisted Synthesis Utilizes microwave radiation to heat the reaction mixture.Faster reaction times, higher yields, and improved selectivity. nih.govresearchgate.net
Ultrasonic Irradiation Employs high-frequency sound waves to induce cavitation and accelerate the reaction.Shorter reaction times and milder reaction conditions. preprints.org
Aqueous Media Uses water as the solvent.Environmentally benign and reduces the need for volatile organic compounds. nih.gov
Ionic Liquids Salts that are liquid at or near room temperature, used as solvents.Low volatility and potential for recyclability. nih.gov
Deep Eutectic Solvents A mixture of a hydrogen bond donor and a hydrogen bond acceptor, forming a eutectic with a melting point lower than the individual components.Biodegradable and low cost. nih.gov
Catalysis The use of catalysts to accelerate the reaction and improve selectivity.Reduced waste and lower energy requirements.

Chemical Reactivity and Transformations of 4 Iodo 5 Propan 2 Yl 1,2 Oxazole

Reactivity of the Carbon-Iodine Bond at C-4

The carbon-iodine (C-I) bond at the C-4 position of the isoxazole (B147169) ring is the molecule's most prominent site for synthetic modification. The high polarizability and relative weakness of the C-I bond make it an excellent leaving group, particularly in transition metal-catalyzed reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Stille)

The 4-iodo-isoxazole scaffold is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which allow for the introduction of diverse substituents at the C-4 position. These reactions typically proceed through a catalytic cycle involving oxidative addition of the C-I bond to a Pd(0) complex, followed by transmetalation and reductive elimination. libretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the iodo-oxazole with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.org Research has shown that 4-iodoisoxazoles can be successfully coupled with various aryl and heteroaryl boronic acids. nih.gov For instance, the coupling of 3,5-disubstituted-4-iodoisoxazoles with different boronic acids has been demonstrated to proceed efficiently, although some sterically hindered or electronically deactivated boronic acids may result in lower yields. nih.gov The choice of catalyst, ligand, and base is crucial for optimizing reaction outcomes. nih.govnih.gov

Heck Reaction: The Heck, or Mizoroki-Heck, reaction involves the coupling of the iodo-oxazole with an alkene to form a C-4 substituted alkene. wikipedia.orgyoutube.com This reaction is a powerful method for vinylation and is typically carried out with a palladium catalyst and a base. organic-chemistry.org While specific studies on 4-iodo-5-isopropyl-1,2-oxazole are limited, related studies on other 4-iodo-heterocycles, such as 4-iodopyrazoles, show that catalysts like palladium(II) acetate (B1210297) with phosphine (B1218219) ligands such as tri(o-tolyl)phosphine or P(OEt)3 facilitate this transformation effectively. clockss.org The reaction is known for its high stereoselectivity, generally favoring the formation of the trans-alkene product. organic-chemistry.org

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner for the iodo-oxazole, catalyzed by palladium. wikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture. nih.gov The reaction is versatile, allowing for the coupling of a wide range of sp²-hybridized groups, including vinyl and aryl moieties. wikipedia.org The catalytic system often involves a Pd(0) source, such as Pd(PPh₃)₄, or a combination of a Pd(II) precursor like Pd(OAc)₂ with a suitable phosphine ligand. nih.govorganic-chemistry.org

The table below summarizes findings from a study on palladium-catalyzed reactions with various 3,5-disubstituted-4-iodoisoxazoles, demonstrating the broad scope of these transformations. nih.gov

Coupling ReactionCoupling PartnerCatalyst SystemProduct TypeObserved Outcome
Suzuki-MiyauraAryl Boronic AcidsPd(PPh₃)₄ / Na₂CO₃4-Aryl-isoxazolesGood yields for most partners; poor yields with 4-carboxyphenylboronic acid. nih.gov
HeckStyrenesPd(OAc)₂ / P(o-tol)₃4-Vinyl-isoxazolesReactions proceeded well, with the exception of 4-vinylbenzoic acid. nih.gov
SonogashiraTerminal AlkynesPdCl₂(PPh₃)₂ / CuI4-Alkynyl-isoxazolesGood yields reported in individual examples. nih.gov
Carbonylative AmidationPrimary Amines / COPdCl₂(dppf)4-Carboxamido-isoxazolesProceeded smoothly to give amides in satisfactory yields. nih.gov

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) of the iodine atom is a less common transformation for 4-iodoisoxazoles compared to metal-catalyzed coupling. rsc.org SNAr reactions typically require a highly activated substrate, often with strong electron-withdrawing groups, and a potent nucleophile. researchgate.net In related halogeno-azole systems, such as N-protected 2,4,5-tribromoimidazole, nucleophilic substitution occurs preferentially at the C-2 position. rsc.org For 4-iodo-5-(propan-2-yl)-1,2-oxazole, the electron-rich nature of the alkyl substituent at C-5 does not strongly activate the ring for SNAr at C-4. Therefore, this pathway generally requires harsh conditions or specific activating strategies to be effective.

Metalation Reactions and Formation of Organometallic Intermediates

The carbon-iodine bond can be converted into a carbon-metal bond, transforming the electrophilic C-4 carbon into a nucleophilic one. A primary method to achieve this is through halogen-metal exchange, typically by reacting the iodo-oxazole with an organolithium reagent (e.g., n-BuLi or t-BuLi) or magnesium metal (to form a Grignard reagent). This creates a 4-lithio- or 4-magnesio-isoxazole intermediate, which can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce new functional groups at the C-4 position.

Furthermore, the organoboron and organotin compounds used in Suzuki-Miyaura and Stille couplings are themselves stable organometallic intermediates that are typically prepared separately before being used in the cross-coupling step. libretexts.orgorganic-chemistry.org

Reactivity of the 1,2-Oxazole Heterocycle

The 1,2-oxazole ring is an electron-deficient heterocycle due to the inductive effect of the electronegative nitrogen and oxygen atoms. This electronic nature makes it generally resistant to electrophilic attack but susceptible to certain cycloaddition and ring-opening reactions. clockss.orgyoutube.com

Electrophilic Reactions on the Oxazole (B20620) Ring

The oxazole ring is generally deactivated towards electrophilic aromatic substitution. clockss.orgyoutube.com In the case of this compound, the C-4 and C-5 positions are already substituted. Electrophilic attack is therefore unlikely to occur on the carbon framework of the ring under standard conditions. The most probable site for electrophilic interaction is the ring nitrogen atom. Reaction with strong electrophiles, such as alkylating agents (e.g., methyl triflate), would lead to the formation of a quaternary N-alkyloxazolium salt. beilstein-journals.org Protonation by strong acids will also occur at the nitrogen, which can influence subsequent reaction pathways.

Ring-Opening Pathways and Rearrangements

The oxazole ring can participate as a diene component in inverse-electron-demand Diels-Alder reactions. clockss.org This pathway typically involves reacting the oxazole with an electron-rich dienophile. The resulting cycloaddition adduct is often unstable and undergoes a retro-Diels-Alder reaction, losing the oxygen bridge to form a substituted pyridine. nsf.gov This transformation represents a significant rearrangement of the heterocyclic core.

Another potential pathway involves the rearrangement of N-acylaziridines to form dihydrooxazoles, which can then be oxidized to oxazoles, indicating a synthetic relationship between these ring systems. researchgate.net Additionally, activated oxazolium salts can become susceptible to nucleophilic attack, which can lead to ring-opening. For example, the reaction of an oxazolium species with a nucleophile like water can result in the hydrolytic cleavage of the ring to form an amide-containing product. escholarship.org

Functional Group Interconversions of the Propan-2-yl Substituent

The propan-2-yl group attached to the C5 position of the 4-iodo-1,2-oxazole ring is analogous to a benzylic position, and thus its C-H bonds exhibit enhanced reactivity. This allows for a variety of functional group interconversions, transforming the isopropyl moiety into other valuable chemical entities. Key transformations include oxidation to ketones and alcohols.

Oxidation to Ketones and Alcohols

The tertiary carbon of the propan-2-yl group is a prime site for oxidation. Under controlled conditions, it can be oxidized to a hydroxyl group, yielding 5-(1-hydroxy-1-methylethyl)-4-iodo-1,2-oxazole. More vigorous oxidation can lead to the formation of a ketone, specifically 4-iodo-5-acetyl-1,2-oxazole, through the cleavage of a C-C bond.

Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄). The reaction with hot acidic permanganate is known to be a powerful method for oxidizing alkyl side-chains on aromatic rings to carboxylic acids. wikipedia.org However, for a tertiary benzylic-like position, the reaction can be controlled to yield a ketone. The reaction proceeds through the formation of a radical intermediate at the tertiary carbon, which is then further oxidized. nsf.gov

The use of milder oxidizing agents, such as those based on transition metals like copper, can offer greater selectivity. For instance, CuCl₂·2H₂O in the presence of a co-catalyst has been used for the oxidation of alkylarenes to ketones. mdpi.com N-hydroxyimides, in conjunction with metal catalysts like Fe(NO₃)₃·9H₂O, have also been employed for the aerobic oxidation of benzylic C-H bonds. mdpi.com These methods often proceed via radical mechanisms, where a hydrogen atom is abstracted from the tertiary carbon of the isopropyl group. mdpi.com

Reagent/Catalyst SystemProductReaction Type
KMnO₄, H⁺, heat4-iodo-5-acetyl-1,2-oxazoleOxidation
H₂CrO₄4-iodo-5-acetyl-1,2-oxazoleOxidation
CuCl₂·2H₂O / Co-catalyst4-iodo-5-acetyl-1,2-oxazoleCatalytic Oxidation
Fe(NO₃)₃·9H₂O / N-hydroxyimide4-iodo-5-acetyl-1,2-oxazoleCatalytic Aerobic Oxidation
Milder oxidizing agents5-(1-hydroxy-1-methylethyl)-4-iodo-1,2-oxazoleOxidation

Mechanistic Studies of Chemical Transformations

The transformations of the propan-2-yl group on the this compound ring are underpinned by specific reaction mechanisms, primarily involving radical intermediates. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the pathways of similar reactions on related heterocyclic systems. nsf.govnih.gov

The oxidation of the propan-2-yl group is believed to initiate with the homolytic cleavage of the tertiary C-H bond. nsf.gov This step is facilitated by the relative stability of the resulting tertiary radical, which is conjugated with the electron-deficient oxazole ring. The stability of such "benzylic" radicals is a well-established principle in organic chemistry. nsf.gov

Once formed, this radical can react with an oxygen source, such as a metal-oxo species or molecular oxygen, to form a peroxide intermediate. mdpi.com Subsequent rearrangement and cleavage of this intermediate can lead to the formation of the corresponding ketone, 4-iodo-5-acetyl-1,2-oxazole.

Computational studies on the reaction of isoxazoles with enamines have shown that Lewis acids like TiCl₄ can catalyze [4+2]-cycloaddition reactions, leading to ring transformation. nsf.govrsc.org While not a direct transformation of the propan-2-yl group, these studies highlight the utility of computational methods in understanding the reactivity of the isoxazole core, which in turn influences the side-chain reactivity.

Advanced Spectroscopic and Structural Characterization of 4 Iodo 5 Propan 2 Yl 1,2 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 4-iodo-5-(propan-2-yl)-1,2-oxazole, a detailed analysis of its NMR spectra provides invaluable information about its atomic connectivity and spatial arrangement.

High-Resolution ¹H and ¹³C NMR Data Analysis

The ¹H and ¹³C NMR spectra of this compound would reveal characteristic signals corresponding to the propan-2-yl group and the oxazole (B20620) ring. While specific data for this exact compound is not publicly available, analysis of related structures provides insight into the expected chemical shifts.

For the isopropyl group, one would anticipate a septet for the CH proton and a doublet for the two CH₃ groups in the ¹H NMR spectrum. The ¹³C NMR spectrum would show two distinct signals for these carbons. In a related compound, 5-isopropyl-2-styryl oxazole, the isopropyl methine proton appears as a septet at 3.03 ppm, and the methyl protons resonate as a doublet at 1.33 ppm. The corresponding carbon signals are observed at 26.6 ppm (CH) and 21.2 ppm (CH₃).

The 1,2-oxazole ring protons and carbons have distinct chemical shift ranges. For instance, in a series of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, the C-4 and C-5 carbons of the oxazole ring appear around 108.3 ppm and 179.5 ppm, respectively. beilstein-journals.org The presence of an iodine atom at the C-4 position in this compound would significantly influence the chemical shift of this carbon due to the heavy atom effect, likely shifting it upfield. The C-5 carbon, being attached to the isopropyl group, would also have a characteristic chemical shift.

Table 1: Representative ¹H NMR Data for Substituted Oxazoles This table presents data from related compounds to illustrate typical chemical shifts.

Protons Chemical Shift (ppm) Multiplicity J (Hz) Compound
Isopropyl-CH 3.03 septet 7.1 5-Isopropyl-2-styryl oxazole
Isopropyl-CH₃ 1.33 doublet 7.1 5-Isopropyl-2-styryl oxazole

Table 2: Representative ¹³C NMR Data for Substituted Oxazoles This table presents data from related compounds to illustrate typical chemical shifts.

Carbon Chemical Shift (ppm) Compound
Isopropyl-CH 26.6 5-Isopropyl-2-styryl oxazole
Isopropyl-CH₃ 21.2 5-Isopropyl-2-styryl oxazole
Oxazole C-4 108.3 Methyl 5-(N-Boc-piperidin-2-yl)-1,2-oxazole-4-carboxylate beilstein-journals.org

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of proton and carbon signals and for establishing the connectivity within a molecule. ipb.ptsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment would establish the correlation between J-coupled protons. sdsu.edu For this compound, a cross-peak between the isopropyl CH septet and the CH₃ doublet would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively assign the carbon signals of the isopropyl group by correlating the proton signals to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.edu It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For the target compound, HMBC would show correlations from the isopropyl CH proton to the C-5 of the oxazole ring, as well as to the isopropyl methyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's stereochemistry and conformation.

In a study on methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate, the HMBC spectrum was crucial in confirming the structure by showing long-range correlations from the azetidine (B1206935) methylene (B1212753) protons to the C-5 of the 1,2-oxazole ring. beilstein-journals.org

Isotopic Labeling for NMR Spectral Assignment

Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., ¹³C, ¹⁵N, or ²H), is a powerful tool for simplifying complex NMR spectra and aiding in resonance assignment. nih.govsigmaaldrich.comnih.gov While there are no specific reports on the isotopic labeling of this compound, this technique could be hypothetically applied to confirm its structure.

For instance, selective ¹³C labeling of the isopropyl group would enhance the signals of these carbons, making them easier to identify in the ¹³C NMR spectrum. Similarly, ¹⁵N labeling of the oxazole ring would allow for the use of ¹H-¹⁵N correlation experiments to probe the electronic environment of the nitrogen atom. The use of specific isotopic labeling can help to 'turn on' signals from selected sites while the rest of the molecule remains 'NMR-invisible', which is particularly useful in complex molecules. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₆H₈INO), the theoretical exact mass can be calculated. This experimental value would then be compared to the theoretical mass to confirm the elemental composition. In a study on related prazoles, HRMS was used to confirm the elemental composition of the parent compounds and their fragments. nih.gov

Fragmentation Pattern Analysis for Structural Elucidation

The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule and can be used to elucidate its structure. In the mass spectrum of this compound, one would expect to observe the molecular ion peak [M]⁺, as well as fragment ions resulting from the cleavage of the molecule.

Common fragmentation pathways for such a compound might include:

Loss of the iodine atom, resulting in a [M-I]⁺ fragment.

Cleavage of the isopropyl group, leading to a [M-C₃H₇]⁺ fragment.

Fragmentation of the oxazole ring itself.

A study on the fragmentation of prazoles under ESI-TOF/HRMS conditions revealed that heterolytic fragmentations often occurred near the linker between the heterocyclic rings. nih.govnih.gov Similar principles would apply to the fragmentation of this compound, with the bonds adjacent to the heteroatoms and the bulky substituents being likely points of cleavage.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org For this compound, the IR spectrum would be a composite of the characteristic vibrations of the isoxazole (B147169) ring, the isopropyl group, and the carbon-iodine bond.

The isoxazole ring itself gives rise to several distinct absorption bands. These typically include C=N stretching, C=C stretching, C-O stretching, and N-O stretching vibrations. rjpbcs.comresearchgate.net The C-H bonds of the isopropyl group would show characteristic stretching frequencies just below 3000 cm⁻¹. libretexts.orgpressbooks.pub The carbon-iodine (C-I) bond, due to the heavy iodine atom, is expected to produce a stretching absorption at a much lower frequency, typically in the fingerprint region. orgchemboulder.com

Detailed analysis of the spectrum would focus on these key regions:

3150-3000 cm⁻¹: Aromatic and heterocyclic C-H stretching.

3000-2850 cm⁻¹: Aliphatic C-H stretching from the isopropyl group. pressbooks.pub

1650-1400 cm⁻¹: Vibrations corresponding to the C=N, C=C, and C-N bonds within the isoxazole ring. researchgate.net

1300-1000 cm⁻¹: C-O and N-O stretching of the isoxazole ring. rjpbcs.com

850-500 cm⁻¹: The C-I stretching vibration is expected in this region. orgchemboulder.com

The unique combination of these absorption bands in the fingerprint region (below 1500 cm⁻¹) would provide a definitive identification of the compound. libretexts.org

Interactive Data Table: Expected Infrared Absorption Frequencies

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity
C-H Stretch (sp³ carbons)Isopropyl Group2960 - 2850Strong
C=N StretchIsoxazole Ring1650 - 1550Medium to Strong
C=C StretchIsoxazole Ring1600 - 1475Medium to Variable
C-H Bend (isopropyl)Isopropyl Group1470 - 1450 / 1385 - 1365Medium
N-O StretchIsoxazole Ring1150 - 1050Strong
C-O StretchIsoxazole Ring1070 - 1020Strong
C-I StretchIodo-substituent600 - 500Medium to Strong

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide an unambiguous confirmation of the connectivity of this compound and reveal detailed information about its molecular geometry, including bond lengths, bond angles, and torsion angles. mdpi.com

To perform this analysis, a suitable single crystal of the compound must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. mdpi.comresearchgate.net

The expected findings from an X-ray crystallographic analysis would include:

Confirmation of the Isoxazole Ring: The analysis would confirm the pentagonal ring structure containing adjacent oxygen and nitrogen atoms.

Stereochemistry and Conformation: The spatial orientation of the isopropyl group relative to the isoxazole ring would be determined.

Intermolecular Interactions: The crystal packing would reveal any significant non-covalent interactions, such as halogen bonding (involving the iodine atom) or dipole-dipole interactions, which influence the solid-state architecture.

Precise Bond Metrics: Accurate measurements of all bond lengths and angles would be obtained, allowing for comparison with theoretical models and related known structures. researchgate.net

Interactive Data Table: Hypothetical Crystallographic Parameters

ParameterDescriptionHypothetical Value
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
a, b, c (Å)The dimensions of the unit cell.a=8.5, b=12.1, c=9.3
α, β, γ (°)The angles of the unit cell.α=90, β=105.5, γ=90
Volume (ų)The volume of the unit cell.925.4
ZThe number of molecules per unit cell.4
Calculated Density (g/cm³)The theoretical density of the crystal.1.915

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for verifying the purity of this compound and for separating it from any potential isomers or impurities. microbenotes.com The choice between gas or liquid chromatography depends on the compound's volatility and thermal stability.

Gas Chromatography (GC): Given that many halogenated heterocyclic compounds are sufficiently volatile, GC is a viable technique for purity analysis. analyticaltoxicology.comnih.gov The sample is vaporized and transported by a carrier gas through a column containing a stationary phase. Separation is based on the differential partitioning of compounds between the gas and stationary phases. acs.org A Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, would be suitable for detection. analyticaltoxicology.comnih.gov The presence of a single, sharp peak in the resulting chromatogram would indicate a high degree of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of organic compounds. pgeneral.commaxisci.comdrawellanalytical.com For this compound, a reversed-phase HPLC method would likely be employed. microbenotes.compharmaguideline.com In this setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. maxisci.com Separation occurs based on the compound's hydrophobicity. Detection is typically achieved using a UV-Vis detector, as the isoxazole ring is expected to absorb UV light. pharmaguideline.com

Isomer Separation: A potential synthetic byproduct is the isomeric compound 4-iodo-3-(propan-2-yl)-1,2-oxazole. Both GC and HPLC, with optimized columns and conditions, would be capable of separating these positional isomers, allowing for their individual quantification and the assessment of the isomeric purity of the target compound. analyticaltoxicology.com

Interactive Data Table: Illustrative Chromatographic Conditions

TechniqueParameterIllustrative Condition
GC ColumnCapillary column (e.g., 30 m x 0.25 mm) with a mid-polarity phase (e.g., 5% Phenyl Polysiloxane)
Injection ModeSplit/Splitless
Carrier GasHelium or Nitrogen
Temperature Program50°C (1 min), then ramp to 250°C at 10°C/min
DetectorECD or MS
HPLC ColumnReversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Water mixture
Flow Rate1.0 mL/min
DetectionUV at a specific wavelength (e.g., 230 nm)
Column Temperature25 °C

Computational and Theoretical Investigations of this compound: A Review of Available Research

The field of computational chemistry, particularly using methods like Density Functional Theory (DFT), offers powerful tools to explore the properties of molecules. These methods are frequently used to understand the electronic structure, stability, and reactivity of various chemical compounds, including heterocyclic systems like oxazoles. However, the application of these methods is highly specific to the molecule under investigation.

While general principles of computational chemistry can be applied to hypothesize the properties of this compound, any such discussion would be speculative and would not meet the requirement for scientifically accurate and research-based content.

For context, computational studies on related oxazole and isoxazole derivatives have been conducted to:

Analyze Molecular Structure and Properties: Theoretical calculations have been used to investigate the molecular structure, as well as the linear and nonlinear optical properties of various oxazole derivatives. These studies often employ methods like Hartree-Fock (HF) and DFT. rsc.orgnih.gov

Investigate Reaction Mechanisms: Computational modeling has been utilized to elucidate the mechanisms of reactions involving isoxazoles, such as their transformation into substituted pyridines. rsc.org

Predict Spectroscopic Data: Theoretical calculations are often used to predict vibrational frequencies (FT-IR and Raman spectra) and NMR chemical shifts, which aids in the characterization of newly synthesized compounds. nih.govnih.gov

Explore Electronic Structure: The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are frequently calculated to understand the reactivity and charge transfer characteristics within molecules. nih.gov

It is important to note that the presence of an iodine atom and an isopropyl group on the 1,2-oxazole ring of the target compound would significantly influence its electronic and steric properties. Any serious computational study would need to specifically account for these features.

Without dedicated research on this compound, a detailed analysis of its computational and theoretical aspects as per the provided outline cannot be constructed. The scientific community has published research on various substituted oxazoles and isoxazoles, but not on this specific molecule in the depth requested.

Computational and Theoretical Investigations of 4 Iodo 5 Propan 2 Yl 1,2 Oxazole

Molecular Dynamics (MD) Simulations

No public research is available that details molecular dynamics simulations performed on 4-iodo-5-(propan-2-yl)-1,2-oxazole. Such studies would typically investigate the conformational dynamics of the molecule, its stability, and its interactions with solvent molecules or a biological target over time. The results, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), would provide insights into the flexibility of the isoxazole (B147169) ring and its substituents.

In Silico Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

There are no specific in silico Structure-Activity Relationship (SAR) studies available for this compound. A hypothetical SAR study would explore how modifications to the iodo, isopropyl, or oxazole (B20620) core functionalities affect its predicted biological activity, aiming to identify key structural features essential for its function.

No literature could be found describing the molecular docking of this compound into any specific protein targets. This type of study would be used to predict the preferred binding orientation and affinity of the compound within a protein's active site, offering clues about its potential mechanism of action.

There are no available predictions of receptor binding modes or affinities for this compound. This analysis would typically follow molecular docking and use scoring functions or more advanced methods like free energy perturbation to estimate the binding energy (e.g., in kcal/mol) and identify key intermolecular interactions such as hydrogen bonds or hydrophobic contacts.

No computational assessments of potential biological mechanistic pathways involving this compound have been published. Such an investigation would use the results from docking and SAR studies to hypothesize the compound's role in specific signaling or metabolic pathways.

Applications As Synthetic Intermediates and Mechanistic Biological Studies of 4 Iodo 5 Propan 2 Yl 1,2 Oxazole Derivatives in Chemical Biology

Role as Versatile Building Blocks in Organic Synthesis

The 4-iodo-5-(propan-2-yl)-1,2-oxazole core serves as a valuable platform in organic synthesis due to the reactivity of the carbon-iodine bond. This feature allows for the facile introduction of various functional groups, making it a versatile precursor for a range of more complex heterocyclic compounds.

Preparation of Functionalized Heterocycles

The iodo-isoxazole scaffold is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. These methodologies are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds under relatively mild conditions. For instance, the Sonogashira coupling of 4-iodoisoxazoles with terminal alkynes provides a direct route to 4-alkynylisoxazoles.

A study on the Sonogashira cross-coupling of 3,5-disubstituted-4-iodoisoxazoles demonstrated the feasibility of such transformations. While the exact this compound was not exemplified, a closely related substrate, 4-iodo-3-isopropyl-5-phenylisoxazole, underwent successful coupling with terminal alkynes. The reaction conditions and yields for related compounds suggest the synthetic utility of this class of building blocks. The steric hindrance of the substituent at the 3-position was found to have a more significant impact on the reaction efficiency than the substituent at the 5-position.

Table 1: Examples of Sonogashira Coupling with 4-Iodoisoxazole (B1321973) Derivatives (Data based on structurally related compounds)

4-Iodoisoxazole DerivativeAlkyne PartnerCatalyst SystemYield (%)
4-Iodo-3-isopropyl-5-phenylisoxazolePhenylacetylenePd(acac)₂/PPh₃, CuI96
3-(tert-Butyl)-4-iodo-5-phenylisoxazolePhenylacetylenePd(acac)₂/PPh₃, CuI98

This table presents data for compounds structurally related to this compound to illustrate the synthetic potential of the 4-iodoisoxazole scaffold.

Synthesis of Complex Molecules and Natural Product Analogues

Mechanistic Investigations in In Vitro Biological Systems

Isoxazole (B147169) derivatives have been the subject of numerous studies to elucidate their mechanisms of action in biological systems. These investigations are crucial for understanding their therapeutic potential and for the rational design of new bioactive compounds.

Enzyme Inhibition Studies and Target Validation

The isoxazole ring is a versatile pharmacophore that can be tailored to interact with the active sites of various enzymes. While specific enzyme inhibition data for this compound is not available, numerous studies have demonstrated the enzyme inhibitory potential of other isoxazole derivatives. For example, certain isoxazole derivatives have been identified as inhibitors of carbonic anhydrase. nih.gov

Target validation is a critical step in drug discovery, confirming that modulation of a specific biological target has a therapeutic effect. The synthesis of a library of derivatives from a versatile building block like this compound would be a valuable strategy for probing structure-activity relationships and validating new biological targets.

Cellular Pathway Modulation in Cell Lines (e.g., anti-proliferative effects, tubulin polymerization inhibition)

Many isoxazole-containing compounds have demonstrated significant anti-proliferative effects against various cancer cell lines. nih.govnih.gov The mechanism of action often involves the modulation of key cellular pathways that control cell growth and division.

One important target for anti-cancer drugs is the microtubule network, and compounds that interfere with tubulin polymerization are of significant interest. A study on steroidal A-ring-fused isoxazoles revealed their ability to act as tubulin stabilizers, increasing the rate of tubulin polymerization and leading to a block in the G2/M phase of the cell cycle. nih.gov This disruption of microtubule dynamics ultimately induces mitotic arrest and apoptosis in cancer cells.

Table 2: Anti-proliferative and Tubulin Polymerization Activity of Isoxazole Derivatives (Data based on structurally related compounds)

Compound TypeCell LineAnti-proliferative Activity (GI₅₀, µM)Effect on TubulinReference
Steroidal A-ring-fused isoxazolesProstate and Cervix Cancer Cells~5Tubulin Stabilization nih.gov
3-Substituted aminoisoxazolo[5,4-b]pyridinesVarious Human and Mouse Tumor Cell Lines<4 µg/mlCytotoxic nih.gov

This table showcases the biological activities of different classes of isoxazole derivatives, highlighting their potential as modulators of cellular pathways.

Development of Chemical Probes for Biological Target Identification

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function. nih.gov The development of potent and selective chemical probes is a crucial aspect of chemical biology and drug discovery. The this compound scaffold, with its modifiable iodo group, represents an attractive starting point for the synthesis of chemical probes. By attaching various reporter tags (e.g., fluorescent dyes, biotin) or photoreactive groups to the isoxazole core via the iodine atom, researchers can create tools for target identification and validation through techniques such as affinity chromatography and photoaffinity labeling. The development of such probes would be instrumental in elucidating the molecular targets of biologically active isoxazole derivatives. nih.gov

Structure-Based Design of Analogues for Enhanced Mechanistic Understanding

The design of analogues of isoxazole-containing compounds is a key strategy to elucidate their mechanism of action and to improve their potency and selectivity towards a specific biological target. This process often involves a combination of chemical synthesis, biological evaluation, and computational modeling. nih.govresearchgate.net Structure-activity relationship (SAR) studies, which correlate the structural features of a molecule with its biological activity, are fundamental to this approach. researchgate.net

Key Design Strategies for Isoxazole Analogues:

Modification of Substituents: The biological activity of isoxazole derivatives can be significantly influenced by the nature and position of substituents on the isoxazole ring and any appended moieties. nih.gov For instance, the introduction of different functional groups can alter the molecule's steric, electronic, and hydrophobic properties, thereby affecting its interaction with a biological target.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical and chemical properties, with the aim of improving the compound's pharmacological profile. The oxazole (B20620) ring itself can be considered a bioisostere in drug design. rsc.org

Conformational Restriction: By introducing structural constraints, the conformational flexibility of a molecule can be reduced. This can lead to a more favorable binding entropy and increased selectivity for the target.

Computational Modeling: Techniques such as molecular docking and molecular dynamics simulations are powerful tools in the structure-based design of isoxazole analogues. acs.orgmdpi.com These methods allow for the visualization of how a molecule might bind to its target protein, guiding the design of new analogues with improved binding affinity. acs.org X-ray crystallography of ligand-protein complexes provides experimental validation of these models and offers precise structural information for further design iterations. dundee.ac.uk

Illustrative Research Findings from Isoxazole Analogues:

To exemplify the process of structure-based design for enhanced mechanistic understanding, the following table summarizes hypothetical SAR data based on published studies on various isoxazole derivatives. These examples highlight how systematic modifications can lead to a deeper understanding of the molecular interactions governing biological activity.

Analogue Modification from Parent Structure Observed Effect on Activity Inferred Mechanistic Insight
Analogue A Replacement of the 4-iodo group with a 4-chloro groupDecreased activityThe iodine atom may be involved in a crucial halogen bond with the target protein.
Analogue B Substitution of the 5-propan-2-yl group with a 5-tert-butyl groupIncreased activityA larger, more hydrophobic group at the 5-position may enhance binding to a hydrophobic pocket in the target.
Analogue C Introduction of a hydroxyl group on the propan-2-yl substituentSignificantly decreased activityThe introduction of a polar group may disrupt favorable hydrophobic interactions or introduce an unfavorable steric clash.
Analogue D Replacement of the isoxazole ring with a pyrazole ringAltered target selectivityThe different arrangement of heteroatoms in the pyrazole ring likely leads to a different binding mode and interactions with off-target proteins.

Detailed Research Findings from Studies on Isoxazole Derivatives:

Structure-activity relationship studies on various isoxazole derivatives have provided valuable insights into their mechanisms of action. For example, in a series of trisubstituted isoxazoles designed as allosteric ligands, the introduction of a fluoro substituent at the ortho position of a benzoic acid moiety was well-tolerated and informed the design of more potent compounds. dundee.ac.uk Co-crystal structures of these analogues in complex with their target protein revealed a common binding pose, with the substituents at the C-3, C-4, and C-5 positions of the isoxazole ring anchoring the molecule in the binding site. dundee.ac.uk

In another study focusing on isoxazole-based compounds as potential Zika virus inhibitors, the replacement of an oxazole moiety with an isoxazole ring resulted in improved cellular activity and reduced toxicity. nih.gov This highlights the subtle yet critical role that the arrangement of heteroatoms within the five-membered ring can play in determining the pharmacological properties of a compound.

Furthermore, molecular modeling studies on a 3,5-disubstituted isoxazole fatty acid analogue indicated that its selective agonist activity for PPARα over PPARγ was due to specific interactions with the receptor-activating polar network of amino acids in the PPARα ligand-binding domain. nih.gov Such computational insights are invaluable for the rational design of subtype-selective agonists.

The following table presents a summary of research findings on different isoxazole derivatives, showcasing the impact of structural modifications on their biological activity.

Compound Series Target/Activity Key Structural Modifications Observed SAR Trends
Trisubstituted Isoxazoles dundee.ac.ukAllosteric LigandsModifications at C-3, C-4, and C-5 positionsPotency was sensitive to the nature of the substituent at each position, with co-crystal structures confirming the binding mode.
Isoxazole-based antivirals nih.govZika VirusIsomeric variations of the five-membered heterocyclic ring (oxadiazole vs. isoxazole)The isoxazole scaffold demonstrated superior antiviral activity and a better safety profile compared to oxadiazole isomers.
3,5-disubstituted isoxazole fatty acid analogues nih.govPPARα AgonistsVariation of the linker and side chainsThe specific arrangement of functional groups allowed for selective interaction with the PPARα ligand-binding domain.
Isoxazole Chalcone Derivatives mdpi.comAnticancer ActivityMethoxy substituents on the benzene ringElectron-donating groups on the benzene ring enhanced the anticancer activity.

These examples underscore the power of structure-based design in not only optimizing the therapeutic properties of isoxazole derivatives but also in providing a deeper mechanistic understanding of their interactions with biological systems.

Future Research Directions and Outlook for 4 Iodo 5 Propan 2 Yl 1,2 Oxazole

Exploration of Novel and Efficient Synthetic Routes

The development of robust and efficient synthetic pathways is the gateway to unlocking the potential of 4-iodo-5-(propan-2-yl)-1,2-oxazole. Future research will likely focus on moving beyond traditional methods to more streamlined and high-yielding processes.

One primary avenue involves the direct iodination of a 5-(propan-2-yl)-1,2-oxazole precursor. Metalation-iodination sequences are a common strategy for introducing iodine onto oxazole (B20620) rings. researchgate.net For instance, treatment with a strong base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) followed by quenching with an iodine source (I₂) could achieve the desired transformation. researchgate.netnih.gov Research could optimize reaction conditions such as the base, solvent, temperature, and iodinating agent to maximize yield and regioselectivity, minimizing the formation of other iodinated isomers.

Alternatively, constructing the iodinated ring system from acyclic precursors presents another key research area. The reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride is a known method for preparing substituted 1,2-oxazoles. nih.gov Future work could adapt this by starting with an appropriately designed α-iodo-β-ketoester or a related precursor to build the 4-iodo-1,2-oxazole core in a single cyclization step. Another established route to oxazoles is the van Leusen reaction, which utilizes tosylmethylisocyanide (TosMIC). nih.gov Investigating modifications of this reaction to accommodate the required substitution pattern could provide a novel entry point.

A summary of potential synthetic strategies is presented below.

Synthetic Strategy Precursor(s) Key Reagents Potential Advantages
Metalation-Iodination5-(propan-2-yl)-1,2-oxazoleLHMDS, n-BuLi, I₂Direct functionalization of a pre-formed ring. researchgate.netnih.gov
Cyclization of β-Enamino Ketoestersβ-enamino ketoester derived from an isopropyl ketoneHydroxylamine hydrochloride nih.govConvergent synthesis, potential for variation.
Hypervalent Iodine-Mediated CyclizationN-propargylamidesPhI(OAc)₂, LiIMetal-free conditions, mild reaction. rsc.orgnsf.gov
van Leusen Reaction AdaptationAldehyde, TosMICBase (e.g., K₂CO₃)Well-established for oxazole synthesis, potential for modification. nih.gov

Advanced Catalytic Transformations and C-H Functionalization

The true synthetic utility of this compound lies in its capacity as a versatile building block. The carbon-iodine bond is an ideal handle for a wide array of catalytic cross-coupling reactions. Future research should extensively explore these transformations to generate libraries of novel derivatives.

Cross-Coupling Reactions: Palladium-, copper-, or nickel-catalyzed reactions such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations are ripe for exploration. Copper-catalyzed C-N coupling, for example, has been successfully applied to other iodo-oxazoles to link them with various nitrogen heterocycles, a transformation that can be challenging due to the electron-rich nature of the oxazole ring. nih.gov Investigating these reactions would enable the introduction of diverse aryl, heteroaryl, alkynyl, and amino substituents at the C4 position.

C-H Functionalization: A more advanced frontier is the selective functionalization of C-H bonds. While the C-I bond is the most reactive site, opportunities exist for direct C-H functionalization on both the isopropyl moiety and the C3 position of the oxazole ring. Methodologies for the oxidative C-H functionalization of heterocyclic compounds are becoming increasingly sophisticated and could be applied here to install new functional groups without pre-functionalization, offering a step-economical approach to complex molecules. nih.govmdpi.com

Deeper Elucidation of Reactivity Patterns and Selectivity

A fundamental understanding of the inherent reactivity and selectivity of this compound is crucial for its strategic deployment in synthesis. The electronic properties of the 1,2-oxazole ring, influenced by the electron-withdrawing nature of the nitrogen and oxygen atoms and perturbed by the iodo and isopropyl groups, will govern its behavior.

Future studies should systematically map its reactivity profile. This includes investigating its susceptibility to nucleophilic aromatic substitution (SNAAr), electrophilic attack, and ring-opening reactions under various conditions (acidic, basic, thermal, photochemical). The "halogen dance" reaction, a base-catalyzed halogen migration, has been observed in other halogenated oxazoles and could be a potential, and perhaps unexpected, reaction pathway for this compound as well. chemrxiv.org Understanding the regioselectivity of these reactions—for instance, whether a reaction occurs at the C3-H, the isopropyl C-H, or the C-I bond—will be paramount for its predictable use in synthesis.

Integrated Experimental and Computational Approaches

The synergy between experimental work and computational chemistry offers a powerful paradigm for accelerating research. For a molecule like this compound, computational studies, such as those employing Density Functional Theory (DFT), can provide invaluable predictive insights.

Future research should integrate these approaches to:

Predict Reactivity: Calculate electron density maps, molecular orbital energies (HOMO/LUMO), and Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack.

Elucidate Mechanisms: Model the transition states and reaction pathways for proposed synthetic transformations, such as cross-coupling or C-H functionalization, to understand the underlying mechanisms and rationalize observed outcomes.

Simulate Properties: Predict spectroscopic signatures (NMR, IR), which can aid in structural confirmation. Computational tools are also increasingly used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can guide the design of derivatives with potential biological applications. nuph.edu.ua

This integrated strategy has been successfully applied to design other heterocyclic compounds, such as potential enzyme inhibitors, and would be highly beneficial in this context. researchgate.netnih.govnih.gov

Emerging Roles in Chemical Biology and Advanced Materials Science

While foundational synthetic and reactivity studies are essential, the ultimate goal is to apply this compound and its derivatives to solve challenges in science and technology.

Chemical Biology: The 1,2-oxazole (isoxazole) motif is a well-established pharmacophore found in numerous biologically active compounds, including agonists for neurotransmitter receptors. nih.gov Furthermore, substituted oxazoles have been investigated as antiproliferative agents and enzyme inhibitors. nih.govnih.gov Future work could involve synthesizing derivatives of this compound and screening them for biological activity. The iodo-substituent makes it a candidate for "halogen bonding," a non-covalent interaction that is gaining recognition in drug design for enhancing binding affinity to protein targets.

Advanced Materials Science: Halogenated organic molecules are of interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific electronic properties and potential for intermolecular interactions (including halogen bonding) conferred by the iodo-oxazole core could be exploited in the design of novel functional materials. The ability to further functionalize the molecule via cross-coupling allows for the systematic tuning of its electronic and physical properties.

Q & A

Q. What are the common synthetic routes for 4-iodo-5-(propan-2-yl)-1,2-oxazole, and how can regioselectivity be controlled?

Methodological Answer: The compound can be synthesized via van Leusen’s oxazole synthesis, which involves reacting a substituted aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) in methanol under basic conditions (e.g., K₂CO₃) at 70°C for 3 hours . Regioselectivity is influenced by the electronic properties of the aldehyde substituent and reaction stoichiometry. For example, steric hindrance from the isopropyl group at position 5 directs iodination to position 4 via electrophilic substitution. Post-synthetic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions can further optimize yield .

Q. How can spectroscopic techniques (NMR, X-ray) characterize the structure and electronic environment of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: The isopropyl group at position 5 appears as a septet (¹H, δ ~2.9–3.2 ppm) and a doublet (¹³C, δ ~22–25 ppm). The 1,2-oxazole ring protons resonate as singlets (δ ~8.4–8.6 ppm) due to aromatic shielding .
  • X-ray crystallography: Bond lengths (e.g., C–O: ~1.36 Å, C–N: ~1.30 Å) and dihedral angles between the oxazole ring and substituents confirm planarity and conjugation. Discrepancies in bond lengths (e.g., C–I: ~2.09 Å) highlight iodine’s polarizability .

Q. What are the key challenges in purifying this compound, and how are they addressed?

Methodological Answer: Challenges include removing unreacted iodine sources (e.g., NIS) and byproducts from incomplete cyclization. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (dichloromethane/hexane) effectively isolates the product. Purity is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do computational methods (DFT, ELF) predict the electronic properties and reactivity of this compound?

Methodological Answer: Density functional theory (DFT) calculations (B3LYP/6-311++G**) reveal the electron density distribution, HOMO-LUMO gap (~4.5 eV), and electrostatic potential (ESP) surfaces. The iodine atom’s σ-hole (ESP: +35 kcal/mol) suggests halogen-bonding capability. Electron localization function (ELF) analysis identifies lone pairs on oxygen/nitrogen, critical for nucleophilic substitution .

Q. What experimental and theoretical approaches are used to study dipole moments and solvatochromic behavior in oxazole derivatives?

Methodological Answer: Dipole moments are measured via solvatochromic shifts in UV-Vis spectra (e.g., bathochromic shifts in polar solvents). Theoretical PPP-CI (Pariser-Parr-Pople configuration interaction) calculations correlate with experimental data (ground-state μ ~3.2 D; excited-state μ ~5.1 D). Discrepancies >10% suggest solvent-induced polarization .

Q. How does this compound interact with biological targets (e.g., STAT3, DNA topoisomerases) in anticancer research?

Methodological Answer: Molecular docking (AutoDock Vina) shows the iodine atom forms halogen bonds with STAT3’s SH2 domain (binding affinity: −8.2 kcal/mol). In vitro assays (MTT, IC₅₀: ~12 µM) confirm inhibition of DNA topoisomerase II by intercalation, validated via gel electrophoresis and comet assays .

Q. What strategies improve the photostability and fluorescence quantum yield of this compound derivatives?

Methodological Answer: Substituent engineering (e.g., electron-withdrawing groups at position 4) reduces non-radiative decay. Silver nanoparticle interactions enhance fluorescence (quantum yield: Φ ~0.45) via surface plasmon resonance. Time-resolved spectroscopy (τ ~4.2 ns) confirms suppressed aggregation-induced quenching .

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